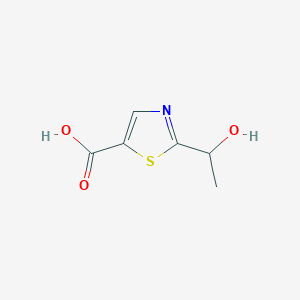

2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-3(8)5-7-2-4(11-5)6(9)10/h2-3,8H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVPVTFGZULOPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(S1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301246670 | |

| Record name | 5-Thiazolecarboxylic acid, 2-(1-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803610-44-7 | |

| Record name | 5-Thiazolecarboxylic acid, 2-(1-hydroxyethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803610-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 2-(1-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoacetic acid with thiourea, followed by the addition of acetaldehyde. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The thiazole ring can undergo substitution reactions at the nitrogen or sulfur atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Formation of 2-(1-Oxoethyl)-1,3-thiazole-5-carboxylic acid.

Reduction: Formation of 2-(1-Hydroxyethyl)-1,3-thiazole-5-methanol.

Substitution: Formation of halogenated derivatives of the thiazole ring.

Scientific Research Applications

2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Thiazole-5-carboxylic acid derivatives are widely studied for their biological and chemical properties. Below is a comparative analysis of structurally analogous compounds:

Structural and Physicochemical Properties

Key Observations:

- Substituent Effects: Hydroxyethyl and carboxy-hydroxyethyl groups enhance hydrophilicity and hydrogen-bonding capacity, favoring interactions in enzyme inhibition (e.g., xanthine oxidase) .

- Molecular Weight : Higher molecular weights (e.g., 231.22–279.28 g/mol) correlate with increased steric bulk, which may impact bioavailability compared to the target compound (173.19 g/mol).

Biological Activity

2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a building block for synthesizing more complex thiazole derivatives and is being explored for various applications in medicinal chemistry. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that this compound has a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against pathogens like E. faecalis and K. pneumoniae . The inhibition zones observed were comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

Anticancer Activity

The anticancer potential of thiazole derivatives, including this compound, has been explored in various studies. Compounds in this class have shown IC50 values ranging from 3 to 20 µM against different cancer cell lines . Specifically, research indicates that these compounds may inhibit pathways involved in cancer cell proliferation and angiogenesis, suggesting their utility in cancer therapy.

Target Interactions

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. Similar thiazole compounds are known to bind to active sites on proteins, leading to conformational changes that alter their function . This binding can inhibit enzymatic activity or modulate receptor signaling pathways.

Biochemical Pathways

The compound is believed to affect several biochemical pathways critical for cellular metabolism and signal transduction. For example, it may induce apoptosis in certain cell types by activating pro-apoptotic factors or inhibiting anti-apoptotic signals . Furthermore, environmental factors such as pH can influence the ionization state of the compound, affecting its absorption and distribution within biological systems .

Pharmacokinetics

Pharmacokinetic studies suggest that similar compounds are primarily metabolized in the liver via cytochrome P450 enzymes (CYPs), particularly CYP3A4 and CYP2E1 . Understanding the metabolism of this compound is crucial for predicting its bioavailability and therapeutic efficacy.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens. The results demonstrated that the thiazole derivatives showed promising antibacterial activity with MIC values comparable to traditional antibiotics. This study highlights the potential of these compounds in developing new antimicrobial therapies .

Evaluation of Anticancer Properties

Another investigation focused on the anticancer properties of thiazole derivatives in vitro. The study reported that derivatives exhibited significant cytotoxic effects on breast cancer cell lines with IC50 values as low as 7 µM. These findings suggest that further development could lead to effective cancer treatments utilizing these compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis of structurally similar thiazole derivatives often involves condensation reactions between thioamide precursors and α-hydroxy ketones. For example, refluxing in acetic acid with sodium acetate as a catalyst (common in thiazole formation) can promote cyclization . Key variables include temperature control (80–100°C), solvent polarity, and stoichiometric ratios of reactants. Evidence from related compounds suggests that optimizing pH (e.g., mildly acidic conditions) and reaction time (3–5 hours) improves yields by minimizing side products like hydrolyzed intermediates .

Q. How can purity and structural integrity be validated during purification?

- Methodology : Recrystallization using polar solvents (e.g., ethanol/water mixtures) is effective for removing unreacted starting materials. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) can assess purity (>95% by area normalization) . For structural confirmation, combine - and -NMR to verify the hydroxyethyl group (δ ~4.3 ppm for -CH-OH) and thiazole ring protons (δ 7.5–8.5 ppm) . Mass spectrometry (ESI-MS) should confirm the molecular ion peak [M+H] at m/z 188.04 (calculated for CHNOS) .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.71073 Å) is ideal. Data collection at 100 K minimizes thermal motion artifacts. Refinement with SHELXL (via the SHELX suite) allows precise modeling of the hydroxyethyl group’s conformation and hydrogen-bonding interactions with the carboxylic acid moiety . Key metrics: R < 0.05, wR < 0.10, and a Flack parameter to confirm absolute configuration if chirality is present .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology : Molecular docking (AutoDock Vina or Schrödinger Suite) against enzymes like cyclooxygenase-2 (COX-2) or kinases can identify potential binding modes. Parameterize the hydroxyethyl group’s torsion angles using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to ensure conformational accuracy . Free-energy perturbation (FEP) studies may explain selectivity differences between similar thiazole derivatives .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

- Methodology : Contradictions may arise from rotational isomers (due to the hydroxyethyl group) or tautomerism in the thiazole ring. Variable-temperature NMR (VT-NMR) from 25°C to 60°C can detect dynamic equilibria. For example, coalescence of -OH proton signals near δ 2.5 ppm suggests interconverting conformers. Comparative XRD of different batches can rule out polymorphic variations .

Q. What strategies enable the study of structure-activity relationships (SAR) for this compound?

- Methodology : Synthesize analogs with modified hydroxyethyl groups (e.g., methyl ether or ester derivatives) and compare bioactivity profiles. Use in vitro assays like ELISA (for enzyme inhibition) or MTT (for cytotoxicity). For example, replacing the hydroxyethyl with a carboxylate group could alter solubility and binding affinity to metalloenzymes . Pair SAR data with QSAR models to prioritize high-potensity derivatives .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.